3-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL
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Overview
Description
3-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL is an organic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, along with a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL typically involves the reaction of 4-fluoro-3-trifluoromethylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in a solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the aldehyde to the corresponding alcohol. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 3-(4-Fluoro-3-trifluoromethyl-phenyl)-propan-1-one.
Reduction: 3-(4-Fluoro-3-trifluoromethyl-phenyl)-propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- 4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-Methyl-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
3-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL is unique due to the combination of its fluorine and trifluoromethyl groups with a propanol chain. This structure imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for various applications.
Properties
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O/c11-9-4-3-7(2-1-5-15)6-8(9)10(12,13)14/h3-4,6,15H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKAGQBRBWJKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCO)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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